(-)-alpha-Pinene
Overview
Description
(-)-alpha-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the most widely distributed terpenes in nature and is found in the oils of many species of coniferous trees, particularly pines. This compound is known for its distinctive pine-like aroma and is a major component of turpentine. This compound has been extensively studied for its various applications in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Pinene can be achieved through several methods. One common approach involves the catalytic isomerization of beta-pinene, which is another naturally occurring monoterpene. This process typically employs acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride under controlled temperature conditions.
Industrial Production Methods: Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is derived from the resin of pine trees. The distillation process involves heating the turpentine oil to separate its components based on their boiling points. This compound is then collected as a distillate fraction. This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (-)-alpha-Pinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pinene oxide, verbenone, and verbenol. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction of this compound can yield compounds like pinane. This reaction typically involves hydrogenation using catalysts such as palladium on carbon.
Substitution: this compound can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives. For example, chlorination with chlorine gas can produce alpha-pinene chlorohydrin.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine gas under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Pinene oxide, verbenone, verbenol.
Reduction: Pinane.
Substitution: Alpha-pinene chlorohydrin.
Scientific Research Applications
(-)-alpha-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound has been studied for its antimicrobial and anti-inflammatory properties. It is used in the formulation of natural insect repellents and antimicrobial agents.
Medicine: Research has shown that this compound possesses potential therapeutic properties, including bronchodilator effects, making it useful in the treatment of respiratory conditions such as asthma.
Industry: It is used in the production of fragrances, flavors, and solvents. Its pleasant aroma makes it a popular choice in the formulation of perfumes and air fresheners.
Mechanism of Action
The mechanism of action of (-)-alpha-Pinene involves its interaction with various molecular targets and pathways:
Bronchodilator Effects: this compound acts on the respiratory system by relaxing the bronchial muscles, thereby facilitating easier breathing. This effect is mediated through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of acetylcholine and subsequent muscle relaxation.
Anti-inflammatory Effects: this compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes such as cyclooxygenase.
Comparison with Similar Compounds
(-)-alpha-Pinene can be compared with other similar monoterpenes, such as:
Beta-Pinene: Another isomer of pinene, beta-pinene has a similar structure but differs in the position of the double bond. It also has a distinct aroma and is found in many essential oils.
Limonene: A monoterpene with a citrus aroma, limonene is found in the oils of citrus fruits. It shares some chemical properties with this compound but has different applications due to its unique scent.
Myrcene: A monoterpene with a musky aroma, myrcene is found in the essential oils of various plants. It has different reactivity and applications compared to this compound.
Uniqueness of this compound: this compound is unique due to its widespread occurrence in nature, distinctive pine-like aroma, and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in multiple fields.
Properties
IUPAC Name |
(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029290 | |
Record name | (-)-alpha-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029290 | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor of turpentine; [Merck Index] Colorless liquid; [Acros Organics MSDS], Liquid | |
Record name | dl-alpha-Pinene | |
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Record name | (-)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
155.00 to 157.00 °C. @ 760.00 mm Hg | |
Record name | (-)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
7785-26-4, 80-56-8, 2437-95-8 | |
Record name | (-)-α-Pinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7785-26-4 | |
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Record name | alpha-Pinene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080568 | |
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Record name | (-)-alpha-Pinene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785264 | |
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Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)- | |
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Record name | (-)-alpha-Pinene | |
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Record name | (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
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Record name | DL-pin-2(3)-ene | |
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Record name | α-Pinene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPF3YI7O34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | α-Pinene, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR3GM95PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-62 °C | |
Record name | (-)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-α-Pinene?
A1: The molecular formula of (-)-α-Pinene is C10H16, and its molecular weight is 136.23 g/mol.
Q2: What are some key spectroscopic characteristics of (-)-α-Pinene?
A2: (-)-α-Pinene can be characterized by various spectroscopic methods. For example, its Vibrational Circular Dichroism (VCD) spectra can be used to determine the enantiomeric purity of solutions. [] Raman Optical Activity (ROA) spectroscopy also provides detailed structural information, highlighting the contribution of specific functional groups to the molecule's chirality. [, ]
Q3: How does (-)-α-Pinene interact with biological systems?
A3: (-)-α-Pinene exhibits a range of biological activities. Studies have shown that it can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibitory effect is primarily observed with bicyclic hydrocarbons possessing an allylic methyl group, with (+)- and (-)-α-Pinene and (+)-3-carene being potent inhibitors. []
Q4: What are the downstream effects of (-)-α-Pinene's interaction with methanotrophs?
A4: Research indicates that (-)-α-Pinene, along with other selected monoterpenes, can inhibit methane oxidation by methanotrophs like Methylosinus trichosporium OB3b and Methylobacter luteus. [] This inhibition appears to be transient and more pronounced under conditions favoring particulate methane monooxygenase expression. [] The exact mechanism behind this transient inhibition remains unclear, as no direct consumption or conversion of (-)-α-Pinene by methanotrophs has been observed. []
Q5: Does (-)-α-Pinene affect denitrification processes?
A5: Yes, (-)-α-Pinene has been shown to inhibit denitrification by certain bacterial isolates. The degree of inhibition varies depending on the specific monoterpene, bacterial species, and environmental factors. For instance, denitrification by isolates from a polluted sediment was unaffected by 3.7 mM (-)-α-Pinene, while isolates from a temperate swamp soil experienced significant inhibition at the same concentration. []
Q6: How does the composition of oil-in-water emulsions influence the retention and release of (-)-α-Pinene?
A6: The retention and release characteristics of (-)-α-Pinene in oil-in-water emulsions are significantly influenced by the type and concentration of emulsifiers used. Natural emulsifiers and surfactants, particularly those with lower HLB (Hydrophilic-Lipophilic Balance) values, tend to enhance the retention of hydrophobic aroma compounds like (-)-α-Pinene. [, ] Conversely, the release rate of (-)-α-Pinene is primarily affected by the viscosity of the emulsion system, with increased viscosity leading to slower release. [] The microstructure of the emulsion, such as surface area and protein concentration, appears to have a negligible impact on (-)-α-Pinene release. []
Q7: How stable is (-)-α-Pinene under different storage conditions?
A7: The stability of (-)-α-Pinene can be influenced by storage conditions. For example, in processed carrots, refrigerated storage led to a significant increase in the concentration of (-)-α-Pinene and other mono- and sesquiterpenes. In contrast, frozen storage resulted in relatively stable terpene concentrations. [] These findings suggest that temperature plays a crucial role in the stability and potential degradation pathways of (-)-α-Pinene in food products.
Q8: Can (-)-α-Pinene be bioconverted into other valuable compounds?
A8: Yes, plant cell cultures have demonstrated the ability to bioconvert (-)-α-Pinene into (-)-verbenone. Notably, Psychotria brachyceras cell cultures exhibited high selectivity for (-)-α-Pinene, achieving an 80.9% conversion rate to (-)-verbenone within 10 days. [] This biotransformation process offers a promising avenue for producing valuable compounds like (-)-verbenone from readily available natural precursors like (-)-α-Pinene.
Q9: How does (-)-α-Pinene contribute to the biosynthesis of specific monoterpenes?
A9: Research using labeled precursors revealed that (-)-α-Pinene is biosynthesized exclusively through the cytosolic mevalonic acid pathway in raspberry fruits. [] This finding highlights the specific metabolic route responsible for (-)-α-Pinene production in this plant species.
Q10: How do structural modifications of (-)-α-Pinene affect its biological activity?
A10: Studies have shown that the inhibitory potency of (-)-α-Pinene and related bicyclic monoterpenoids on AChE is strongly influenced by the presence and position of specific functional groups. Compounds with a 3.1.1 or 4.1.0 bicyclic hydrocarbon structure and an allylic methyl group exhibit the strongest inhibition. [] Conversely, bicyclic alcohols and ketones demonstrate weaker inhibitory effects, suggesting that the hydrocarbon nature and the presence of the allylic methyl group are crucial for AChE inhibition. [] This structure-activity relationship provides valuable insights for designing novel AChE inhibitors based on the (-)-α-Pinene scaffold.
Q11: What is the environmental fate of (-)-α-Pinene released into the atmosphere?
A11: (-)-α-Pinene, a significant biogenic volatile organic compound, undergoes atmospheric oxidation primarily through reactions with ozone (O3), hydroxyl radicals (•OH), and nitrate radicals (NO3). These reactions lead to the formation of various oxidation products, some of which contribute to secondary organic aerosol (SOA) formation, impacting air quality and climate. []
Q12: What is the role of the nitrate radical (NO3) in the atmospheric degradation of (-)-α-Pinene?
A12: Recent studies have shown that the nighttime reaction of (-)-α-Pinene with NO3 radicals is a significant source of SOA and organic nitrogen in the atmosphere. [] This reaction becomes particularly relevant in areas with substantial biogenic and anthropogenic emissions, where (-)-α-Pinene and NO3 levels are elevated. Contrary to previous findings suggesting minimal SOA formation, more controlled laboratory studies, simulating atmospherically relevant NO3 concentrations, demonstrated considerable SOA yields from the (-)-α-Pinene + NO3 reaction. [] This finding highlights the importance of accurately representing this reaction pathway in atmospheric models to improve air quality and climate predictions.
Q13: What are the key products formed during the NO3 oxidation of (-)-α-Pinene and their atmospheric significance?
A13: The NO3 oxidation of (-)-α-Pinene produces various products, including pinene nitrooxy hydroperoxide (PNP) and a substantial fraction of particulate nitrates. [] Dimer formation, primarily through the nRO2 + nRO2 pathway, is identified as the main mechanism of SOA production from this reaction. [] These findings suggest that the (-)-α-Pinene + NO3 reaction contributes significantly to the atmospheric budget of SOA, particulate nitrates, and potentially other reactive nitrogen species, influencing air quality and climate.
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